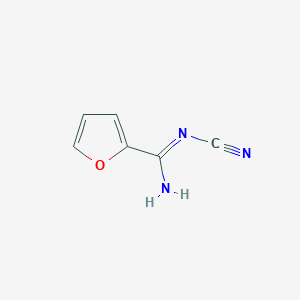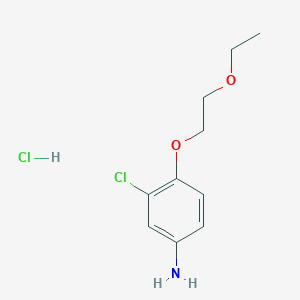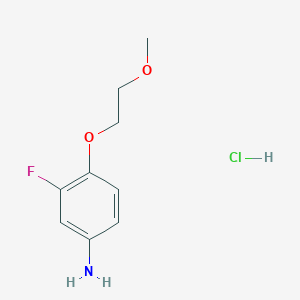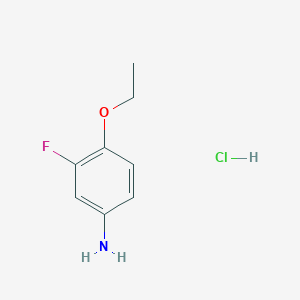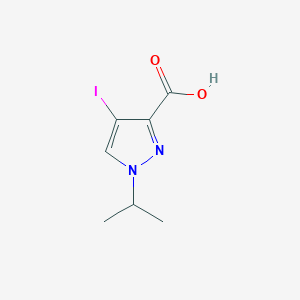
2-Ethyl-1,2,3,4-Tetrahydroisochinolin-3-carbonsäure-Hydrochlorid
Übersicht
Beschreibung
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Diese Verbindung wurde bei der Entwicklung und Synthese neuer Antikrebsmittel eingesetzt. Molekulardynamik-Experimente bewerten die Bindungsstabilität zwischen den Verbindungen und ihren Rezeptoren, was in der Krebsbehandlungsforschung entscheidend ist .
Synthese-Strategien
Es spielt eine Rolle bei neuen Synthese-Strategien, wie z. B. Elektronentransfer-Reduktion, gefolgt von Pictet-Spengler-Cyclisierung, sowie Radikaldecarboxilierungs-Phosphorylierungsreaktionen an 1,2,3,4-Tetrahydroisochinolin-3-carbonsäure .
Grüne Chemie
Die Verbindung ist an grünen chemischen Ansätzen zur Synthese von 2-Oxo-1,2,3,4-Derivaten beteiligt, die umweltfreundliche Methoden verwenden .
Koordinationsverbindungen
Es dient als Grundmolekül zur Synthese von Koordinationsverbindungen mit verschiedenen Metallen wie Cu 2+, Co 2+, Co 3+ oder Fe 3+, die vielfältige Anwendungen in Chemie und Materialwissenschaften haben .
Neuroprotektive Aktivität
Die Forschung hat gezeigt, dass Derivate dieser Verbindung eine signifikante neuroprotektive Aktivität aufweisen, wie z. B. antihypoxische Aktivität bei Mäusen und Schutz vor neuronaler Degeneration bei Ratten .
Entzündung und Biosynthese-Hemmung
Es wurde bei der Synthese von Inhibitoren für Entzündungen, Apoprotein B-100-Biosynthese und matrixabbauende Metalloproteinase verwendet, die wichtige Ziele bei der Behandlung verschiedener Krankheiten sind .
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It is known that tetrahydroisoquinolines can undergo reactions involving isomerization of iminium intermediate .
Biochemical Pathways
Tetrahydroisoquinolines are known to be involved in various biological activities and can act as precursors for various alkaloids .
Biochemische Analyse
Biochemical Properties
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as protein-tyrosine phosphatase 1B (PTP-1B) and peroxisome proliferator-activated receptors (PPARγ and PPARα) . These interactions are crucial as they can influence various metabolic pathways and cellular processes. The compound acts as an inhibitor for PTP-1B, which is involved in the regulation of insulin signaling and glucose homeostasis . Additionally, its interaction with PPARs suggests a role in lipid metabolism and energy homeostasis .
Cellular Effects
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride has been observed to affect various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in insulin signaling and lipid metabolism . The compound can modulate gene expression by acting on transcription factors such as PPARs, leading to changes in the expression of genes involved in glucose and lipid metabolism . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP-1B, inhibiting its activity and thereby enhancing insulin signaling . This inhibition leads to increased glucose uptake and improved insulin sensitivity. Additionally, the compound activates PPARγ and PPARα, which are nuclear receptors that regulate gene expression related to lipid metabolism . These interactions result in the modulation of metabolic pathways and improved energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride have been studied over time. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its inhibitory effects on PTP-1B and its activation of PPARs, suggesting sustained efficacy in modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism . The compound interacts with enzymes such as PTP-1B and PPARs, influencing the activity of these pathways . By inhibiting PTP-1B, the compound enhances insulin signaling, leading to improved glucose uptake and utilization . Additionally, its activation of PPARs modulates lipid metabolism, promoting lipid oxidation and reducing lipid accumulation .
Transport and Distribution
Within cells and tissues, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with albumin, which facilitates its transport in the bloodstream . Additionally, it can be taken up by cells through specific transporters, allowing it to exert its effects within target tissues . The distribution of the compound within tissues is influenced by its binding affinity to these transporters and proteins .
Subcellular Localization
The subcellular localization of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as PTP-1B and PPARs . This localization allows it to effectively modulate metabolic pathways and cellular processes . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments .
Eigenschaften
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15;/h3-6,11H,2,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXIEHCYMHMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



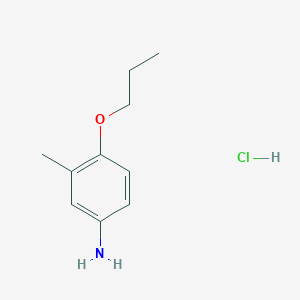
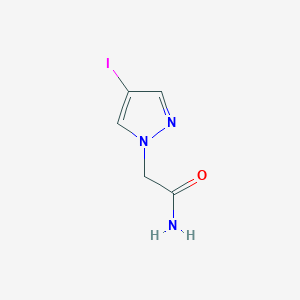
![tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1388660.png)
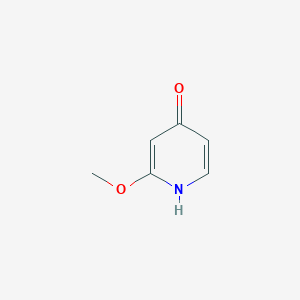

![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)
